molecular formula C12H18N2O B2872705 2-[(1-Methylpiperidin-3-yl)methoxy]pyridine CAS No. 2201737-61-1

2-[(1-Methylpiperidin-3-yl)methoxy]pyridine

Cat. No.: B2872705
CAS No.: 2201737-61-1
M. Wt: 206.289
InChI Key: DQDKKXTUFUOJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Methylpiperidin-3-yl)methoxy]pyridine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Scientific Research Applications

2-[(1-Methylpiperidin-3-yl)methoxy]pyridine has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological systems, particularly in understanding the interactions between piperidine derivatives and biological targets.

    Medicine: The compound has potential therapeutic applications due to its pharmacological properties. It is studied for its potential use in treating various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Future Directions

The future directions for “2-[(1-Methylpiperidin-3-yl)methoxy]pyridine” and similar compounds involve the continued synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings . The focus is on different pyridine targets as anticancer and their pharmacophoric elements controlling its activity .

Preparation Methods

The synthesis of 2-[(1-Methylpiperidin-3-yl)methoxy]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 1-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

2-[(1-Methylpiperidin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxide derivatives, reduced piperidine derivatives, and substituted pyridine derivatives .

Comparison with Similar Compounds

2-[(1-Methylpiperidin-3-yl)methoxy]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[(1-methylpiperidin-3-yl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-14-8-4-5-11(9-14)10-15-12-6-2-3-7-13-12/h2-3,6-7,11H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDKKXTUFUOJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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